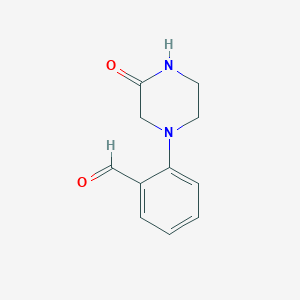

2-(3-Oxopiperazin-1-yl)benzaldehyde

Description

Contextualization within Heterocyclic Compound Chemistry

Heterocyclic compounds, which feature rings containing at least two different elements, are fundamental to organic and medicinal chemistry. The piperazine (B1678402) ring, a six-membered ring with two nitrogen atoms at opposite positions, is a particularly important heterocyclic scaffold. nih.gov This structure is considered a "privileged scaffold" in drug discovery because it is frequently found in biologically active compounds. nih.govnih.gov The piperazine moiety can influence a molecule's physicochemical properties, such as solubility and basicity, which are crucial for its pharmacokinetic profile. nih.govnih.gov The introduction of a keto group to form a piperazin-2-one (B30754) ring, as seen in the target compound, further modifies its electronic and conformational properties, offering a unique template for designing new molecules.

Significance of Piperazine-2-one and Benzaldehyde (B42025) Moieties in Synthetic and Medicinal Chemistry

The two core components of 2-(3-Oxopiperazin-1-yl)benzaldehyde, the piperazine-2-one and benzaldehyde moieties, each contribute significantly to its chemical character and potential utility.

The piperazine skeleton is a cornerstone in the development of new drug candidates, with applications spanning antitumor, antibacterial, anti-inflammatory, and antipsychotic agents. nih.gov Its nitrogen atoms provide sites for substitution, allowing for the fine-tuning of a molecule's biological activity and pharmacokinetic properties. nih.govnih.gov The piperazine-2-one structure, a derivative of piperazine, is also found in various synthetic organic compounds being investigated for potential antimicrobial, anticancer, and neuroprotective properties. ontosight.ai

Benzaldehyde (C₆H₅CHO) is one of the simplest and most industrially useful aromatic aldehydes. wikipedia.org It consists of a benzene (B151609) ring attached to a formyl group. wikipedia.org This aldehyde group is highly reactive and serves as a versatile precursor in a multitude of organic reactions. wikipedia.orgacs.org It can be oxidized to benzoic acid, reduced to benzyl (B1604629) alcohol, and used in condensation reactions to form larger, more complex molecules like cinnamic acid and benzylidene acetals. wikipedia.org The benzaldehyde moiety is a crucial building block in the synthesis of a wide array of functionalized molecules for medicinal and materials science applications. acs.orgacs.org

The combination of these two moieties in this compound creates a molecule with a reactive aldehyde handle and a heterocyclic core known for its favorable biological properties, making it a valuable intermediate for creating diverse chemical libraries for drug discovery.

Historical Perspectives and Evolution of Research on Oxopiperazine-Benzaldehyde Derivatives

While specific historical records for this compound are not extensively documented in early chemical literature, the evolution of research on this class of compounds can be traced through the development of synthetic methodologies for its parent structures. Research into piperazine derivatives has been ongoing for decades, leading to numerous FDA-approved drugs. nih.gov Similarly, the synthesis and reactions of benzaldehyde and its derivatives have been a fundamental part of organic chemistry since the 19th century. orgsyn.org

The synthesis of more complex molecules combining these two fragments represents a more modern trend in medicinal chemistry. The development of advanced synthetic methods, such as cross-coupling reactions, has enabled chemists to construct such hybrid molecules with greater efficiency. acs.orgacs.org For instance, the synthesis of a related compound, 2-(3-oxopiperazin-1-yl)-2-iminoethylchloride hydrochloride, has been documented, starting from 2-oxopiperazine and a chloroacetimidate derivative. prepchem.com Research on similar structures, like 4-(3-Oxopiperazin-1-yl)benzaldehyde, has focused on their potential in fragment-based drug discovery and as intermediates for more complex molecules with potential anticancer and antimicrobial activities. This progression highlights a strategic shift towards creating molecules with precisely arranged functional groups to interact with specific biological targets.

Chemical Compound Data

Below are interactive tables detailing the properties of the primary compound discussed and related structures.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O2 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

2-(3-oxopiperazin-1-yl)benzaldehyde |

InChI |

InChI=1S/C11H12N2O2/c14-8-9-3-1-2-4-10(9)13-6-5-12-11(15)7-13/h1-4,8H,5-7H2,(H,12,15) |

InChI Key |

VFJUMAHPGWPHON-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC(=O)N1)C2=CC=CC=C2C=O |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 2 3 Oxopiperazin 1 Yl Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. For 2-(3-Oxopiperazin-1-yl)benzaldehyde, ¹H, ¹³C, and two-dimensional NMR techniques collectively provide a complete picture of the atomic connectivity and chemical environment.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehyde, aromatic, and piperazinone protons. The aldehyde proton (-CHO) is anticipated to appear as a singlet in the highly deshielded region of the spectrum, typically between δ 9.9 and 10.1 ppm, a characteristic chemical shift for benzaldehydes.

The four protons of the ortho-substituted benzene (B151609) ring would appear in the aromatic region (δ 7.0–8.0 ppm). Due to the electronic effects of the aldehyde and piperazinone substituents, these protons will display complex splitting patterns, likely as multiplets. The proton ortho to the aldehyde group is expected to be the most downfield of the aromatic signals.

The protons of the piperazinone ring are expected to show signals in the aliphatic region. The two methylene (B1212753) groups adjacent to the nitrogen atoms (-NCH₂-) and the methylene group adjacent to the carbonyl group (-COCH₂-) would likely appear as distinct multiplets. The N-H proton of the amide is expected to be a broad singlet, with its chemical shift being solvent-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | 9.9 – 10.1 | Singlet (s) |

| Aromatic (Ar-H) | 7.0 – 8.0 | Multiplets (m) |

| Piperazinone (-NCH₂CH₂NHCO-) | 3.0 – 4.0 | Multiplets (m) |

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. For this compound, a total of 11 distinct carbon signals are expected. The most downfield signal would correspond to the aldehyde carbonyl carbon, typically found between δ 190 and 193 ppm rsc.org. The amide carbonyl carbon of the piperazinone ring is also expected in the downfield region, generally between δ 165 and 175 ppm.

The six carbons of the aromatic ring would produce signals in the δ 120–140 ppm range. The carbon atom to which the aldehyde group is attached (C1) and the carbon atom bonded to the piperazinone nitrogen (C2) are expected to be distinct from the other four aromatic carbons due to substitution effects. The methylene carbons of the piperazinone ring would be observed in the aliphatic region, typically between δ 40 and 60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | 190 – 193 |

| Amide (C=O) | 165 – 175 |

| Aromatic (C-1, C-2) | 130 – 145 |

| Aromatic (C-3, C-4, C-5, C-6) | 120 – 130 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, 2D NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) would be indispensable.

A COSY spectrum would reveal proton-proton coupling networks. Key expected correlations include those between adjacent protons on the aromatic ring and couplings between the protons of the different methylene groups within the piperazinone ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands.

Two distinct carbonyl stretching vibrations would be prominent. The aldehyde C=O stretch is typically observed around 1700 cm⁻¹ researchgate.net. The amide C=O stretch from the piperazinone ring is expected at a slightly lower wavenumber, generally in the range of 1650–1680 cm⁻¹. The presence of the N-H bond in the piperazinone ring should give rise to a stretching vibration around 3200–3400 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazinone ring would appear just below 3000 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for this compound.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretch | 3200 – 3400 |

| Aromatic (C-H) | Stretch | 3000 – 3100 |

| Aliphatic (C-H) | Stretch | 2850 – 3000 |

| Aldehyde (C=O) | Stretch | ~1700 |

| Amide (C=O) | Stretch | 1650 – 1680 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. For this compound (C₁₁H₁₂N₂O₂), the expected exact mass of the molecular ion [M]⁺ is approximately 204.09 g/mol bldpharm.com.

High-resolution mass spectrometry (HRMS) would confirm the molecular formula. The fragmentation pattern in an electron ionization (EI) mass spectrum would likely involve initial cleavages characteristic of benzaldehyde (B42025) and piperazine (B1678402) structures. A common fragmentation for benzaldehydes is the loss of a hydrogen radical to form a stable benzoyl cation [M-H]⁺, followed by the loss of carbon monoxide (CO) to yield a phenyl cation [M-H-CO]⁺. The piperazinone ring could undergo fragmentation through various pathways, including cleavage at the amide bond or ring-opening fragmentations. The molecular ion peak [M]⁺ and other significant fragment ions would allow for the confirmation of the compound's structure.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional architecture in the solid state, including precise bond lengths, bond angles, and torsional angles.

A crystallographic study of this compound would reveal the relative orientation of the benzaldehyde and piperazinone rings. It would also provide insight into the intermolecular interactions, such as hydrogen bonding involving the amide N-H group and the carbonyl oxygens, that govern the crystal packing. As of this writing, a crystal structure for this specific compound does not appear to be publicly available in major crystallographic databases. Such a study would be a valuable contribution to fully characterizing this compound.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Other Spectroscopic Methods for Comprehensive Characterization (e.g., UV-Vis Spectroscopy, Photoluminescence)

Ultraviolet-visible (UV-Vis) spectroscopy and photoluminescence spectroscopy are powerful techniques to probe the electronic structure and photophysical properties of a molecule. For this compound, these methods would provide valuable insights into its electronic transitions and potential as a luminescent material.

The UV-Vis absorption spectrum of this compound is expected to be dominated by the electronic transitions within the benzaldehyde portion of the molecule. Aromatic aldehydes typically exhibit two main absorption bands.

The first is a weak band, appearing at longer wavelengths (around 300-350 nm), which is attributed to the n → π* transition. This transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital. The second, more intense band is observed at shorter wavelengths (around 240-280 nm) and corresponds to a π → π* transition within the benzene ring and the carbonyl group.

The substitution of the 3-oxopiperazine group at the ortho position of the benzaldehyde ring is anticipated to influence these transitions. The nitrogen atom of the piperazine ring can act as an auxochrome, potentially causing a slight red shift (bathochromic shift) of the π → π* transition and an increase in its intensity (hyperchromic effect).

A hypothetical UV-Vis absorption data table for this compound, based on data for structurally similar compounds like nitrobenzaldehydes, is presented below. uni-muenchen.de It is important to note that these are estimated values and actual experimental data may vary.

| Solvent | λmax (π → π) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | λmax (n → π) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| Cyclohexane | ~250 | ~12,000 | ~340 | ~150 |

| Ethanol | ~255 | ~13,500 | ~345 | ~180 |

| Acetonitrile | ~252 | ~13,000 | ~342 | ~160 |

The photoluminescence properties of this compound are more challenging to predict without experimental data. While many aromatic aldehydes exhibit fluorescence, the efficiency of this emission can be highly dependent on the molecular structure and the surrounding environment.

Upon excitation into its absorption bands, the molecule would be promoted to an excited electronic state. From this state, it can relax back to the ground state through radiative (fluorescence, phosphorescence) or non-radiative pathways. The presence of the 3-oxopiperazin-1-yl substituent could potentially influence the fluorescence properties. For instance, intramolecular charge transfer (ICT) from the nitrogen-containing ring to the benzaldehyde moiety could occur in the excited state, leading to a large Stokes shift and solvent-dependent emission characteristics.

If this compound were to exhibit fluorescence, its emission spectrum would likely be a broad band at a longer wavelength than its absorption. The quantum yield of fluorescence, which is a measure of the efficiency of the emission process, would provide further insight into its photophysical behavior.

Below is a hypothetical photoluminescence data table for this compound, drawing parallels from fluorescent N-arylpiperazine derivatives.

| Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (ΦF) |

| Dichloromethane | ~340 | ~450 | ~0.15 |

| Acetonitrile | ~342 | ~465 | ~0.10 |

| Methanol | ~345 | ~480 | ~0.05 |

It is crucial to reiterate that the data presented in these tables are illustrative and based on the analysis of structurally related compounds. Detailed experimental studies are necessary for a definitive characterization of the UV-Vis and photoluminescence properties of this compound.

Chemical Reactivity and Derivatization Studies of 2 3 Oxopiperazin 1 Yl Benzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group is one of the most versatile functional groups in organic chemistry, and its presence on the 2-(3-Oxopiperazin-1-yl)benzaldehyde scaffold allows for a variety of transformations including oxidation, reduction, and condensation reactions.

Oxidative Transformations to Carboxylic Acids

The aldehyde functional group can be readily oxidized to a carboxylic acid. This transformation is a fundamental reaction in organic synthesis. For benzaldehyde (B42025) and its derivatives, a variety of oxidizing agents can be employed. A study on the oxidation of benzaldehyde and its derivatives to their corresponding carboxylic acids has been investigated using reagents like Ru(IV) oxo complexes. nih.gov Common oxidizing agents also include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). The resulting product, 2-(3-Oxopiperazin-1-yl)benzoic acid, introduces a carboxylic acid moiety that can be used for further derivatization, such as amide bond formation.

Table 1: Representative Oxidative Transformations

| Starting Material | Reagent | Product |

|---|---|---|

| This compound | Potassium Permanganate (KMnO₄) | 2-(3-Oxopiperazin-1-yl)benzoic acid |

Reductive Transformations to Alcohols

Conversely, the aldehyde group can be reduced to a primary alcohol, yielding [2-(3-Oxopiperazin-1-yl)phenyl]methanol. This transformation is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction converts the planar aldehyde into a tetrahedral alcohol, which can alter the molecule's three-dimensional shape and hydrogen bonding capabilities, properties that are significant in medicinal chemistry.

Table 2: Representative Reductive Transformations

| Starting Material | Reagent | Product |

|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) | [2-(3-Oxopiperazin-1-yl)phenyl]methanol |

Condensation Reactions and Schiff Base Formation

The aldehyde group is highly susceptible to condensation reactions with primary amines to form imines, commonly known as Schiff bases. researchgate.net This reaction is typically reversible and can be catalyzed by either acid or base. researchgate.netuobabylon.edu.iq The formation of a Schiff base involves the nucleophilic attack of the primary amine on the aldehyde's carbonyl carbon, followed by dehydration to yield the imine. researchgate.net These reactions are fundamental in creating new carbon-nitrogen bonds. For instance, reacting this compound with various primary amines can generate a library of Schiff base derivatives. sysrevpharm.org These reactions often involve simply stirring the reactants in an appropriate solvent like ethanol, sometimes with gentle heating or the addition of a catalytic amount of acid. uobabylon.edu.iqsysrevpharm.org

Another important class of condensation reactions is the aldol (B89426) condensation and related Claisen-Schmidt condensation, where the aldehyde reacts with a ketone or another enolizable carbonyl compound. ijcrcps.com For example, the reaction of 2-(4-ethylpiperazin-1-yl)quinoline-3-carbaldehyde with acetophenone (B1666503) derivatives leads to the formation of chalcones, which are α,β-unsaturated ketones. researchgate.net

Table 3: Representative Condensation Reactions

| Reactant 1 | Reactant 2 | Product Type |

|---|---|---|

| This compound | Aniline | Schiff Base (Imine) |

| This compound | Thiosemicarbazide | Thiosemicarbazone |

Reactions of the Oxopiperazine Ring System

The oxopiperazine ring offers additional sites for chemical modification, namely the aromatic ring of the benzaldehyde fragment and the secondary amine within the piperazinone core.

Electrophilic Aromatic Substitution on the Benzaldehyde Fragment

The benzene (B151609) ring of the benzaldehyde moiety can undergo electrophilic aromatic substitution (SEAr) reactions, such as nitration, halogenation, and Friedel-Crafts reactions. However, the reactivity and regioselectivity of these substitutions are heavily influenced by the existing substituents: the aldehyde group and the oxopiperazin-1-yl group. The aldehyde group is a deactivating, meta-directing group due to its electron-withdrawing nature. Conversely, the nitrogen atom of the oxopiperazinyl group attached to the ring is generally an activating, ortho-, para-directing group. The interplay between these two groups dictates the position of substitution for an incoming electrophile. Given that the two groups are ortho to each other, the substitution pattern can be complex. Typically, Friedel-Crafts reactions are not successful on strongly deactivated rings like benzaldehyde.

N-Alkylation and N-Acylation Reactions for Structural Diversification

The secondary amine nitrogen (at position 4) of the 3-oxopiperazine ring is a key site for diversification. It can act as a nucleophile in N-alkylation and N-acylation reactions. N-acylation can be readily achieved using acyl chlorides or acid anhydrides. For example, piperazine-containing structures can be acylated to form more complex amide derivatives. nih.govacs.org This reaction introduces a new substituent onto the piperazinone ring, which can be used to modulate the compound's properties. Similarly, N-alkylation can be performed using alkyl halides. These reactions expand the structural diversity of the core molecule, which is a common strategy in the development of pharmaceutical agents, as seen in the synthesis of drugs like Delavirdine. wikipedia.org

Table 4: Representative N-Alkylation and N-Acylation Reactions

| Starting Material | Reagent | Reaction Type | Product |

|---|---|---|---|

| This compound | Acetyl Chloride | N-Acylation | 2-(4-Acetyl-3-oxopiperazin-1-yl)benzaldehyde |

| This compound | Benzyl (B1604629) Bromide | N-Alkylation | 2-(4-Benzyl-3-oxopiperazin-1-yl)benzaldehyde |

Ring-Opening and Ring-Closure Transformations in Heterocyclic Chemistry

The dual functionality of this compound makes it a compelling substrate for complex reactions that can alter its core heterocyclic structure. Both the aldehyde and the piperazinone ring can participate in ring-forming and, under certain conditions, ring-opening reactions.

The benzaldehyde moiety is a classic participant in a variety of multicomponent reactions (MCRs) that efficiently construct complex heterocyclic systems in a single step. mdpi.comresearchgate.net For instance, aldehydes are key components in reactions that produce fused heterocyclic structures like pyrans, imidazoles, and quinolines. researchgate.netnih.gov The reaction of an aldehyde, an amine, and a source of a third component can lead to the formation of new rings fused to the initial benzene ring. rsc.org Depending on the reaction partners and catalysts, the aldehyde group of this compound could be utilized to synthesize novel, complex scaffolds such as isoquinolines or isoindolines, which are significant in medicinal chemistry. rsc.org

The piperazinone ring, which is a cyclic amide (a lactam), also possesses distinct reactivity. While generally stable, the amide bond can be susceptible to ring-opening via hydrolysis under strong acidic or basic conditions. More synthetically useful are ring-closure reactions where the N-H group of the piperazinone can act as a nucleophile. Intramolecular condensation with a suitable functional group, potentially introduced via the ortho-aldehyde, could lead to the formation of novel bicyclic or tricyclic systems. Such transformations are valuable for creating structurally diverse molecules from a common starting material.

Table 1: Potential Heterocyclic Systems from this compound via Ring-Closure Reactions

| Reactant(s) | Resulting Heterocycle Class | Reaction Type |

| Malononitrile and an active methylene (B1212753) compound | Pyran-fused systems | Multicomponent Reaction researchgate.net |

| Primary amine and a dienophile | Tetrahydroquinolines | Povarov-type Reaction mdpi.com |

| 2-aminoazine and a 1,3-dicarbonyl compound | Imidazo[1,2-a]azines | Multicomponent Reaction nih.gov |

| Diphenylphosphine oxide and a primary amine | Isoquinoline or Isoindoline derivatives | Catalyst-dependent MCR rsc.org |

Derivatization Strategies for Analytical and Synthetic Applications

The modification of the this compound scaffold through derivatization is a key strategy for both enhancing its analytical detection and expanding its utility in synthetic applications.

For quantitative analysis by High-Performance Liquid Chromatography (HPLC), particularly with common UV-Vis detectors, derivatization is often essential for compounds lacking a strong chromophore. While the benzaldehyde component provides some UV absorbance, its sensitivity may be insufficient for detecting trace amounts in complex biological matrices. To overcome this, the aldehyde group can be reacted with a derivatizing agent to attach a moiety with strong UV absorbance or fluorescence properties. beilstein-journals.org

This pre-column derivatization strategy significantly enhances detection sensitivity. beilstein-journals.org The most common approach involves the condensation of the aldehyde with a hydrazine-containing reagent to form a stable hydrazone. These reagents typically contain a highly conjugated aromatic system or a dedicated fluorophore, allowing for detection at picogram levels. chem-soc.siresearchgate.net For example, reagents like N-acetylhydrazine acridone (B373769) can be used to label benzaldehyde, yielding a highly fluorescent derivative suitable for HPLC with fluorescence detection (HPLC-FLD). chem-soc.si This method offers excellent linearity and is successfully applied to determine aldehyde-containing compounds in biological samples. chem-soc.si

Table 2: Selected Derivatization Reagents for HPLC Analysis of Aldehydes

| Derivatization Reagent | Functional Group Targeted | Detection Method | Reference |

| N-acetylhydrazine acridone (AHAD) | Aldehyde | Fluorescence (FLD) | chem-soc.si |

| 2,4-bis(diethylamino)-6-hydrazino-1,3,5-triazine | Aldehyde | Mass Spectrometry (MS/MS) | researchgate.net |

| 2-(12-benzo[b]acridin-5-(12H)-yl)-acetohydrazide (BAAH) | Aldehyde | Fluorescence (FLD) | beilstein-journals.org |

In modern drug discovery, the generation of chemical libraries containing a wide array of related structures is fundamental for screening against biological targets. This compound is an excellent scaffold for this purpose. Its structure contains two key points for diversification: the reactive aldehyde group and the piperazinone ring.

The aldehyde serves as a chemical handle for a vast number of reactions, including reductive amination, Wittig reactions, and multicomponent reactions, allowing for the introduction of a wide variety of substituents and functional groups. This enables the rapid creation of a large library of analogues from a single starting material. The regioisomeric compound, 4-(3-Oxopiperazin-1-yl)benzaldehyde, is noted for its utility in creating diverse chemical libraries for fragment-based drug discovery. mdpi.com This strongly suggests that the 2-substituted isomer would be similarly valuable, providing a foundation for building libraries aimed at identifying new therapeutic leads.

Peptides are crucial signaling molecules, but their therapeutic use is often limited by poor metabolic stability and conformational flexibility. To address this, chemists design peptidomimetics, which are non-peptide molecules that mimic the structure and function of natural peptides. The 2-oxopiperazine core is an effective scaffold for creating conformationally constrained peptide mimics.

Specifically, 2-oxopiperazine derivatives have been designed to mimic γ-turns, a common secondary structure in peptides. By incorporating the rigid oxopiperazine structure into a peptide sequence, the conformational freedom of the molecule is reduced. This can lock the peptide into its biologically active conformation, potentially increasing its affinity for its target receptor and improving its stability against enzymatic degradation. The derivatization of the this compound scaffold allows for its incorporation into larger peptide chains, serving as a template to enforce a specific three-dimensional structure. nih.gov

Computational and Theoretical Chemistry of 2 3 Oxopiperazin 1 Yl Benzaldehyde

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are employed to determine the electronic properties and geometric structure of molecules. These calculations provide fundamental insights into molecular stability and reactivity.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 2-(3-Oxopiperazin-1-yl)benzaldehyde, DFT studies would typically be used to optimize its molecular geometry and calculate ground state properties. These properties include bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

Such studies would also yield electronic properties like dipole moment, polarizability, and electrostatic potential maps. This data helps in understanding how the molecule might interact with its environment. For example, a DFT analysis could reveal the distribution of electron density, highlighting electron-rich and electron-poor regions that are crucial for intermolecular interactions. While DFT is a common method for such characterizations, specific results for this compound are not documented in scientific databases.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity. An analysis for this compound would involve calculating the energies of its HOMO and LUMO and mapping their spatial distribution across the molecule. This would reveal which parts of the molecule are most likely to be involved in electron donation and acceptance, providing insights into potential charge transfer characteristics within the molecule or during interactions with other species.

Table 1: Hypothetical Frontier Molecular Orbital Data (Note: This table is illustrative as specific data for this compound is not available.)

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | - | Difference between ELUMO and EHOMO |

Molecular Modeling and Simulation Studies

Molecular modeling and simulations are used to study the dynamic behavior of molecules and their interactions with biological macromolecules like proteins and enzymes.

Molecular dynamics (MD) simulations can model the physical movements of atoms and molecules over time. For this compound, these simulations would be instrumental in studying how it binds to a specific protein target. Researchers could place the ligand near the protein's binding site in a simulated aqueous environment and observe the binding process, identifying stable binding poses and key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The results of such simulations provide a dynamic view of the ligand-protein complex, which is often more insightful than the static picture provided by methods like molecular docking.

If this compound were being investigated as an enzyme inhibitor, molecular docking and simulation would be used to model its interaction with the enzyme's active site. Docking programs would predict the preferred binding orientation of the compound within the active site to maximize favorable interactions and minimize unfavorable ones. Following docking, MD simulations could be used to refine the binding pose and assess the stability of the ligand-enzyme complex. These models are crucial for understanding the mechanism of inhibition and for the rational design of more potent inhibitors. For instance, modeling could reveal that the benzaldehyde (B42025) group forms a key interaction with a specific amino acid residue in the active site.

Conformational Analysis and Intramolecular Interactions

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. Due to the flexibility of the piperazine (B1678402) ring and the rotatable bond connecting it to the benzaldehyde moiety, this compound can exist in multiple conformations. Computational methods can be used to explore the potential energy surface of the molecule to find low-energy, stable conformers. This analysis would also reveal important intramolecular interactions, such as hydrogen bonds or steric clashes, that influence which conformations are preferred. Understanding the preferred conformation is vital, as the biological activity of a molecule is often dependent on its ability to adopt a specific shape to fit into a protein's binding site.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Biological and Pharmacological Research Applications of 2 3 Oxopiperazin 1 Yl Benzaldehyde Analogs

Investigations into Protein-Protein Interaction (PPI) Modulation and Stabilization

Protein-protein interactions (PPIs) are fundamental to numerous cellular processes, and their dysregulation is often implicated in disease. Small molecules that can modulate or stabilize these interactions represent a promising class of therapeutic agents. nih.govnih.gov While specific studies on the direct modulation of PPIs by 2-(3-oxopiperazin-1-yl)benzaldehyde are not extensively documented, the broader class of piperazine-containing molecules has been investigated for such properties.

The stabilization of PPIs by small molecules is an emerging therapeutic strategy. researchgate.netdaneshyari.com These stabilizers can enhance the formation or persistence of a protein complex, leading to a desired biological outcome. nih.gov The mechanism often involves the small molecule acting as a 'molecular glue' at the protein-protein interface, fitting into pockets that are formed upon complexation. researchgate.netnih.gov This dual-binding mechanism, where the stabilizer interacts with both protein partners, is a key factor for effective stabilization. nih.gov The structural features of piperazine (B1678402) derivatives, with their potential for diverse substitutions, make them attractive candidates for the design of PPI stabilizers. nih.gov For instance, the piperazine moiety in compounds like sotorasib (B605408) has been observed to adopt specific conformations when binding to protein targets, highlighting the importance of this scaffold in achieving high-affinity interactions. acs.org

Future research may focus on designing and synthesizing analogs of this compound to explore their potential as PPI stabilizers. The inherent structural rigidity of the oxopiperazine ring, combined with the reactive potential of the benzaldehyde (B42025) group, could be leveraged to create specific and potent modulators of therapeutically relevant PPIs.

Studies on Enzyme Interaction and Activity Modulation

The interaction of small molecules with enzymes is a cornerstone of pharmacology. Analogs of this compound, particularly those containing the piperazine core, have been the subject of studies investigating their potential to modulate enzyme activity.

Mechanisms of Interaction with Specific Enzyme Active Sites

The piperazine scaffold is a common feature in many biologically active compounds, including enzyme inhibitors. nih.gov Molecular docking studies have shown that piperazine derivatives can effectively bind to the active sites of various enzymes. For example, in the context of SARS-CoV-2 main protease, piperazine-based ligands have been shown to form strong hydrogen bonding interactions with key amino acid residues in the active site, such as GLY143, ASN142, and THR26. nih.gov The N-benzyl piperidine (B6355638) motif, structurally related to the core of the compound , is known to engage in crucial cation-π interactions within enzyme active sites. researchgate.net These interactions are fundamental to the binding affinity and specificity of the inhibitor. The benzaldehyde moiety can also contribute to binding, potentially forming covalent bonds with nucleophilic residues within the active site.

Potential for Enzyme Inhibition or Modification

The structural characteristics of this compound analogs suggest their potential as enzyme inhibitors. The 3-aryl-2-oxazolidinones, which share some structural similarities, are known to inhibit bacterial protein synthesis. nih.gov Furthermore, piperazine derivatives have been investigated as inhibitors of various enzymes, including those involved in viral replication. nih.gov The inhibition of protease activity by these compounds can block viral replication, making them attractive antiviral drug candidates. nih.gov The ability of the piperazine ring to be substituted at its nitrogen atoms allows for the fine-tuning of inhibitory potency and selectivity against specific enzyme targets.

Receptor Binding Studies and Ligand-Receptor Complex Formation

The interaction of ligands with receptors is a critical step in many signaling pathways. Piperazine derivatives have a well-established history as ligands for various receptors, particularly in the central nervous system.

Studies on piperazine and piperidine derivatives have revealed their ability to bind with high affinity to histamine (B1213489) H3 and sigma-1 receptors. nih.govacs.org For instance, the replacement of a piperidine ring with a piperazine ring can significantly alter the binding affinity for sigma-1 receptors, indicating the crucial role of this heterocyclic core in receptor recognition. nih.gov Similarly, derivatives of cis-piperazine-2,3-dicarboxylic acid have been shown to act as antagonists for NMDA and kainate receptors, with substitutions on the piperazine ring influencing their subtype selectivity. nih.gov

Long-chain 4-substituted piperazine derivatives have also been synthesized and evaluated for their binding properties at 5-HT1A and 5-HT7 serotonin (B10506) receptors, with some compounds displaying nanomolar affinity for both receptor types. ebi.ac.uk The ability of these compounds to act as dual ligands highlights the versatility of the piperazine scaffold in drug design. The specific binding of heterocyclic carboxamide analogs to dopamine (B1211576) D4 receptors further underscores the potential of piperazine-containing molecules to target a wide range of receptor systems. nih.gov

Antimicrobial Research Potential

The emergence of multidrug-resistant bacteria has created an urgent need for new antimicrobial agents. Piperazine-containing compounds have shown considerable promise in this area.

In Vitro Studies on Bacterial Growth Inhibition (e.g., Gram-positive and Gram-negative strains)

A number of studies have demonstrated the in vitro antibacterial activity of piperazine derivatives against both Gram-positive and Gram-negative bacteria. For example, certain oxazolidinone antibacterial agents, which are structurally related to the compound of interest, have shown potent activity against multidrug-resistant strains of staphylococci, streptococci, and enterococci. nih.gov Their activity is often comparable to that of established antibiotics like vancomycin. nih.gov

Derivatives of 2-benzylidene-3-oxobutanamide have exhibited significant growth inhibition against methicillin-resistant Staphylococcus aureus (MRSA), a notorious Gram-positive pathogen. nih.gov Some of these compounds were also active against the Gram-negative bacterium Acinetobacter baumannii. nih.gov Similarly, formazan (B1609692) derivatives have been synthesized and shown to possess antibacterial activity against various microbial strains. nih.gov

The following table summarizes the in vitro antibacterial activity of some piperazine analogs and related compounds against representative bacterial strains.

| Compound/Analog | Bacterial Strain | Activity (MIC/Inhibition) | Reference |

| U-100592 | Multidrug-resistant Staphylococci, Streptococci, Enterococci | Similar to vancomycin | nih.gov |

| U-100766 | Multidrug-resistant Staphylococci, Streptococci, Enterococci | Similar to vancomycin | nih.gov |

| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | Staphylococcus aureus MRSA | Good growth inhibition | nih.gov |

| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | Acinetobacter baumannii | Good growth inhibition | nih.gov |

| Formazan derivative 4c | Various microbial strains | Dock score of -8.0 kcal/mol against 4URO receptor | nih.gov |

MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Theoretical Framework for Development as Novel Antimicrobial Agents

The piperazine nucleus is a significant structural motif in the development of new antimicrobial agents. researchgate.netapjhs.com Its presence in a molecule can confer a range of biological activities, including antibacterial, antifungal, and antitubercular properties. researchgate.net The development of resistance to existing antimicrobial drugs has necessitated the search for novel chemical entities with improved efficacy and fewer side effects. researchgate.net Piperazine derivatives have emerged as a promising class of compounds in this pursuit. researchgate.netapjhs.com

The theoretical framework for developing piperazine-based antimicrobial agents often involves computational methods, such as molecular docking, to predict the binding affinity of these compounds to specific microbial targets. apjhs.com These in silico studies help in understanding the structure-activity relationships and in designing molecules with enhanced antimicrobial potential. apjhs.com The versatility of the piperazine ring allows for the introduction of various substituents, enabling the fine-tuning of their biological activity and pharmacokinetic properties. nih.gov

Several studies have highlighted the potential of piperazine derivatives as potent antimicrobial agents. For instance, novel flavone (B191248) derivatives containing a piperazine moiety have demonstrated significant antibacterial and antifungal activities. nih.gov Similarly, other synthesized piperazine derivatives have shown considerable efficacy against various bacterial and fungal strains. researchgate.net The continued exploration of the chemical space around the piperazine scaffold holds promise for the discovery of next-generation antimicrobial drugs. researchgate.netapjhs.com

Anticancer Research Investigations

Analogs of this compound, which feature the core piperazine structure, have been the subject of extensive anticancer research. Numerous studies have demonstrated the ability of piperazine derivatives to induce apoptosis, or programmed cell death, in various cancer cell lines.

For instance, one novel piperazine derivative, referred to as C505, exhibited potent anticancer activity against K562 (leukemia), HeLa (cervical cancer), and AGS (gastric cancer) cell lines, with GI50 values less than 0.16 μM. nih.govresearchgate.net Another piperazine derivative, 1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine (CB01), was found to be highly cytotoxic to glioblastoma (U87) and HeLa cells, with IC50 values below 50 nM. researchgate.net This compound induced classic apoptotic features like DNA fragmentation and nuclear condensation. researchgate.net

Furthermore, epoxide-containing piperazines, such as NCO-700 and TOP-008, have shown cytotoxicity against human breast cancer cell lines (HS-578T, T47D, MCF-7) and prostate cancer cell lines (DU-145, PC-3, LNCaP). researchgate.net In studies involving β-elemene piperazine derivatives, compounds with a secondary amino moiety (DX1, DX2, and DX5) were more effective at inhibiting cell growth and inducing apoptosis in human leukemia cell lines (HL-60, NB4, K562) than those without (DX3 and DX4). plos.orgnih.gov A novel piperazine derivative, PCC, also demonstrated a strong suppressive effect on human liver cancer cell lines SNU-475 and SNU-423, with IC50 values of 6.98 ± 0.11 µM and 7.76 ± 0.45 µM, respectively. nih.gov

Interactive Data Table: In Vitro Anticancer Activity of Piperazine Analogs

| Compound | Cancer Cell Line(s) | Observed Effect | Potency (IC50/GI50) | Source(s) |

| C505 | K562, HeLa, AGS | Inhibition of cell proliferation, induction of apoptosis | GI50 < 0.16 μM | nih.govresearchgate.net |

| CB01 | U87, HeLa | Cytotoxicity, DNA fragmentation, nuclear condensation | IC50 < 50 nM | researchgate.net |

| NCO-700, TOP-008 | HS-578T, T47D, MCF-7, DU-145, PC-3, LNCaP | Cytotoxicity | ED50 in the 3-20 μM range | researchgate.net |

| DX1, DX2, DX5 | HL-60, NB4, K562 | Inhibition of cell growth, induction of apoptosis | IG50 < 10 µM | plos.orgnih.gov |

| PCC | SNU-475, SNU-423 | Suppression of cell growth, induction of apoptosis | IC50 ~7-8 µM | nih.gov |

The anticancer effects of piperazine derivatives are often mediated through the activation of apoptotic pathways. A key mechanism involves the activation of caspases, a family of proteases that execute programmed cell death.

The piperazine derivative C505 was found to induce caspase-dependent apoptosis, as evidenced by the activation of caspase-8 and caspase-3. nih.gov This compound was also shown to inhibit multiple cancer signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways. nih.gove-century.us Similarly, the compound CB01 induced apoptosis by upregulating apoptotic marker proteins such as cleaved caspase-3, cytochrome c, and Bax, and increasing the activities of caspase-3 and -9, suggesting the involvement of the intrinsic mitochondrial signaling pathway. researchgate.net

Another study on a novel piperazine derivative, PCC, revealed the induction of both intrinsic and extrinsic apoptotic pathways. nih.gov This was demonstrated by a decrease in mitochondrial membrane potential, release of cytochrome c, and activation of caspases 3/7, 8, and 9. nih.gov The activation of caspase-8 also pointed to the suppression of NF-κB translocation. nih.gov

Research on β-elemene piperazine derivatives has shown that they induce apoptosis through both the death receptor-mediated and mitochondrial-mediated pathways. plos.org The activation of caspase-8 in this context was linked to a decrease in the levels of cellular FLICE-inhibitory protein (c-FLIP). plos.orgnih.gov

Interactive Data Table: Molecular Mechanisms of Apoptosis by Piperazine Analogs

| Compound/Analog | Apoptotic Pathway(s) | Key Molecular Events | Source(s) |

| C505 | Caspase-dependent | Activation of caspase-8 and caspase-3; Inhibition of PI3K/AKT, Src, and BCR-ABL pathways | nih.gove-century.us |

| CB01 | Intrinsic mitochondrial | Upregulation of cleaved caspase-3, cytochrome c, Bax; Activation of caspase-3 and -9 | researchgate.net |

| PCC | Intrinsic and extrinsic | Decreased mitochondrial membrane potential; Cytochrome c release; Activation of caspases 3/7, 8, and 9; Suppression of NF-κB | nih.gov |

| β-elemene piperazine derivatives | Death receptor and mitochondrial | Activation of caspase-8; Decrease in c-FLIP levels | plos.orgnih.gov |

Contribution to Fragment-Based Drug Discovery and Lead Identification

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight fragments. nih.govnih.gov The piperazine scaffold is considered a "privileged structure" in drug discovery due to its frequent appearance in biologically active compounds. nih.gov This makes piperazine and its derivatives valuable fragments for FBDD campaigns.

The use of piperazine-2-carboxamide (B1304950) derivatives in a "Lead Discovery Library" highlights the utility of this scaffold in generating a diverse set of compounds for general screening. nih.gov The synthesis of such libraries allows for the exploration of a wide chemical space to identify initial hits. nih.gov

The FBDD approach often involves identifying a fragment that binds to a biological target and then optimizing its structure to improve affinity and efficacy. nih.gov This process can involve fragment growing, linking, or merging. nih.gov The piperazine ring, with its two nitrogen atoms, provides convenient points for chemical modification, facilitating the elaboration of fragment hits into more potent lead compounds. nih.gov The development of synthetic methods for the direct functionalization of heterocyclic fragments, including those containing piperazine rings, is crucial for expediting the FBDD process. nih.gov

Exploration of Other Bioactive Properties and Molecular Targets in Structurally Related Compounds

The piperazine scaffold is a versatile building block found in a wide array of pharmacologically active compounds, targeting a diverse range of biological systems. nih.govwikipedia.org Beyond their antimicrobial and anticancer properties, piperazine derivatives have been investigated for numerous other therapeutic applications.

These include, but are not limited to, anti-inflammatory, antipsychotic, anti-Alzheimer's, antifungal, and anti-diabetic activities. nih.gov For instance, certain piperazine derivatives have been developed as antagonists for histamine H3 and sigma-1 receptors, showing promise as antinociceptive agents. acs.orgnih.gov The structural features of the piperazine ring, such as its ability to be functionalized at two distinct nitrogen atoms, allow for the creation of molecules with tailored affinities for specific biological targets. nih.gov

The modification of natural products with piperazine moieties is another strategy to enhance their therapeutic potential and pharmacokinetic properties. nih.gov The inherent basicity of the piperazine nitrogens can improve the water solubility of drug candidates, which is a critical factor for bioavailability. nih.gov The continued exploration of piperazine-containing compounds is likely to uncover new molecular targets and lead to the development of novel therapeutics for a variety of diseases.

Applications in Materials Science and Specialty Chemical Development

Utilization as Key Intermediates in the Synthesis of Complex Organic Molecules

The structure of 2-(3-Oxopiperazin-1-yl)benzaldehyde makes it an important intermediate in the multi-step synthesis of more complex organic molecules. The aldehyde group provides a reactive site for a wide array of chemical transformations, such as condensation reactions, reductive aminations, and the formation of Schiff bases. Simultaneously, the piperazinone ring offers sites for substitution and can be incorporated as a core structural motif into larger, more intricate molecular frameworks.

This dual functionality allows chemists to use the compound as a foundational piece for building molecules with specific three-dimensional shapes and properties. Its role as a "building block" is crucial in constructing libraries of novel compounds for research, particularly in medicinal chemistry where the piperazine (B1678402) scaffold is a well-established feature in many biologically active agents. The strategic placement of the aldehyde group at the ortho position of the benzene (B151609) ring introduces specific steric and electronic features that can be exploited to achieve desired synthetic outcomes.

Role in the Production of Advanced Materials

In the field of materials science, this compound is identified as a precursor for creating sophisticated materials with tailored properties. Its utility stems from its potential to act as a monomer or a key structural component in the formation of novel polymers and crystalline networks.

Commercial suppliers classify this compound for use in several advanced material applications, highlighting its potential as a building block. For example, aldehydes are crucial in the synthesis of Covalent Organic Frameworks (COFs), which are porous, crystalline polymers with applications in gas storage, separation, and catalysis. tcichemicals.com The aldehyde group on this compound can react with amine linkers to form the stable imine bonds that define the structure of many COFs. tcichemicals.com

Furthermore, the compound is noted for its potential application in the development of materials for organic electronics. Its structural characteristics are suitable for its use as an intermediate in the synthesis of components for Organic Light-Emitting Diodes (OLEDs), including thermally activated delayed fluorescent (TADF) materials and other organic semiconductors. ossila.comsunfinelabs.com In this context, the compound would serve as a foundational element that is chemically modified to create larger, conjugated systems responsible for the electronic and photophysical properties of the final material.

Table 1: Potential Applications in Advanced Materials

| Application Area | Potential Role of this compound |

|---|---|

| Covalent Organic Frameworks (COFs) | Serves as a monomer (linker) where the aldehyde group reacts to form the framework's backbone. |

| Organic Light-Emitting Diodes (OLEDs) | Acts as a key intermediate for synthesizing host, dopant, or charge-transport materials. |

| Polymer Science | Functions as a building block for creating specialty polymers with unique heterocyclic units. |

| Organic Pigments & Optical Materials | Used as a precursor to develop novel chromophores and materials with specific optical properties. |

Contribution to the Synthesis of Specialty Chemicals

Specialty chemicals are valued for their performance or function rather than their composition alone. This compound contributes to this sector by enabling the synthesis of unique, high-value molecules. Its role as an intermediate allows for the creation of compounds that are not easily accessible through other synthetic routes.

The combination of the aromatic aldehyde and the piperazinone heterocycle within one molecule allows for the generation of chemical architectures with precise functionalities. This makes it a valuable precursor for custom synthesis projects aimed at developing new catalysts, chemical sensors, or other performance-oriented chemicals where specific molecular recognition and reactivity are required.

Table 2: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1021240-43-6 |

| Molecular Formula | C₁₁H₁₂N₂O₂ |

| Molecular Weight | 204.23 g/mol |

| MDL Number | MFCD11156401 |

Q & A

What are the optimal synthetic routes for preparing 2-(3-Oxopiperazin-1-yl)benzaldehyde, and how can reaction yields be improved?

Basic Research Focus

The compound can be synthesized via sulfonylation or nucleophilic substitution. For example, a sulfonyl chloride intermediate (e.g., 4-formylbenzenesulfonyl chloride) reacts with piperazin-2-one under basic conditions, followed by purification via column chromatography. reports a 43% yield using this method, with UHPLC-MS confirming 99% purity . To improve yields, optimize stoichiometry, reaction time, and solvent selection. Consider using anhydrous conditions and inert atmospheres to minimize side reactions.

How do advanced spectroscopic techniques (e.g., NMR, UHPLC-MS) validate the structural integrity of this compound?

Basic Research Focus

1H NMR (300 MHz, DMSO-d6) shows characteristic peaks: δ 10.14 (aldehyde proton), 8.15 ppm (aromatic protons), and 8.06 ppm (piperazine NH). UHPLC-MS with ESI/APCI ionization confirms the molecular ion [M+H]+ at m/z 269, matching the theoretical mass . Retention time (0.91 min) and fragmentation patterns further validate purity. Cross-referencing with databases (e.g., SciFinder) ensures consistency with literature .

What role does this compound play in stabilizing protein-protein interactions (PPIs), and how is this experimentally assessed?

Advanced Research Focus

The aldehyde moiety may act as a covalent warhead, binding to lysine residues in PPIs. In fragment-based studies (e.g., ), saturation transfer difference (STD) NMR or surface plasmon resonance (SPR) measures binding affinity. Competitive assays with stabilizing analogs (e.g., 4-[(3-oxopiperazin-1-yl)sulfonyl]benzaldehyde) quantify stabilization efficacy . Mutagenesis studies can identify critical binding residues.

How can researchers resolve contradictions in analytical data (e.g., conflicting NMR shifts or MS fragmentation patterns)?

Advanced Research Focus

Contradictions may arise from solvent effects, tautomerism, or impurities. For example, GC-MS data in shows benzaldehyde as a byproduct (99.5% conversion), validated via 1H NMR . Reproduce analyses under standardized conditions (solvent, temperature). Use high-resolution MS (HRMS) or 2D NMR (e.g., COSY, HSQC) to resolve ambiguities. Cross-validate with independent synthetic routes (e.g., ) .

What methodologies are employed to study the compound’s reactivity in Schiff base formation?

Advanced Research Focus

The aldehyde group reacts with primary amines to form Schiff bases. details ethanolamine condensation with benzaldehyde derivatives under reflux in ethanol. Monitor reaction progress via TLC or in situ IR spectroscopy. Metal complexes (e.g., Cu2+) can be characterized via X-ray crystallography and IR to confirm coordination through N and O atoms .

How can computational modeling predict the compound’s interactions in drug discovery contexts?

Advanced Research Focus

Molecular docking (AutoDock, Schrödinger) simulates binding to target proteins (e.g., kinases or GPCRs). Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Validate predictions with experimental binding assays (e.g., ITC) .

What challenges arise in scaling up the synthesis of this compound, and how are they mitigated?

Advanced Research Focus

Scale-up issues include reduced yields due to exothermic reactions or purification bottlenecks. highlights UHPLC-MS for purity checks post-column chromatography . Consider flow chemistry for controlled reaction conditions or crystallization optimization to enhance yield.

How is the compound’s stability assessed under varying pH and temperature conditions?

Basic Research Focus

Perform accelerated degradation studies: expose the compound to buffers (pH 1–13) at 40–60°C for 24–72 hours. Monitor aldehyde oxidation via HPLC or LC-MS. used response surface methodology (RSM) to optimize amygdalin degradation into benzaldehyde, a framework adaptable here .

What analytical strategies differentiate this compound from structural analogs?

Advanced Research Focus

Comparative LC-MS/MS identifies unique fragmentation patterns. For example, ’s 2-(bromomethyl)benzaldehyde shows distinct m/z 199.047 vs. the target compound’s m/z 269 . X-ray crystallography ( ) or NOESY NMR can resolve stereochemical ambiguities .

How do regulatory guidelines (e.g., ICH) influence the compound’s use in pharmaceutical research?

Advanced Research Focus

Follow ICH Q3A/B for impurity profiling. ’s reference standards (e.g., ofloxacin N-oxide) exemplify rigorous characterization required for regulatory compliance. Implement quality-by-design (QbD) principles during synthesis to meet purity thresholds (e.g., ≥95%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.